molecular formula C18H18ClN5O B5311761 2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5311761
M. Wt: 355.8 g/mol
InChI Key: IOTJQFKGAOVWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a triazole-based inhibitor that has been shown to have various biochemical and physiological effects, making it an ideal candidate for research in numerous fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves its ability to inhibit the activity of various enzymes, including protein kinases. This compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thus inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to selectively inhibit specific enzymes, which allows for targeted research. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are numerous future directions for research involving 2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be investigated for its potential use in the treatment of various cancers, as well as for its anti-inflammatory and anti-angiogenic effects. Further research could also focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 3-methylpyridin-2-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting amide is then chlorinated using thionyl chloride to yield the final product.

Scientific Research Applications

2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential use in scientific research. This compound has been shown to have inhibitory effects on various enzymes, including protein kinases, which play a crucial role in numerous cellular processes. As a result, this compound has been investigated for its potential use in cancer research, as well as for the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-3-16(17-12(2)5-4-8-20-17)23-18(25)14-7-6-13(9-15(14)19)24-10-21-22-11-24/h4-11,16H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTJQFKGAOVWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=N1)C)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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